molecular formula C7H13N B2526757 Spiro[2.4]heptan-5-amine CAS No. 1267497-14-2

Spiro[2.4]heptan-5-amine

Cat. No.: B2526757
CAS No.: 1267497-14-2
M. Wt: 111.188
InChI Key: QPWYPDAPDIKXFK-UHFFFAOYSA-N
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Description

Spiro[24]heptan-5-amine is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single shared atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.4]heptan-5-amine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclopropane derivative with a suitable nucleophile can yield the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Spiro[2.4]heptan-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso derivatives, while reduction can produce imines .

Scientific Research Applications

Spiro[2.4]heptan-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[2.4]heptan-5-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure provides conformational rigidity, which can enhance binding affinity and selectivity for target proteins or enzymes .

Comparison with Similar Compounds

Uniqueness: Spiro[2.4]heptan-5-amine is unique due to its amine functionality, which imparts distinct chemical reactivity and potential biological activity. The combination of the spirocyclic structure and the amine group makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

spiro[2.4]heptan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-6-1-2-7(5-6)3-4-7/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWYPDAPDIKXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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